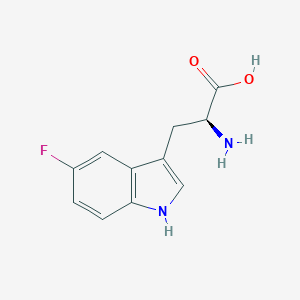

5-Fluor-L-Tryptophan

Übersicht

Beschreibung

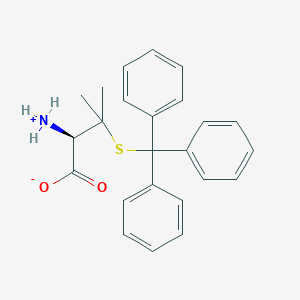

Fluorotryptophane is a fluorinated derivative of the amino acid tryptophan. It is a non-proteinogenic α-amino acid, meaning it is not incorporated into proteins during translation. The compound is characterized by the substitution of a hydrogen atom on the indole ring of tryptophan with a fluorine atom. This modification imparts unique properties to fluorotryptophane, making it valuable in various scientific research applications .

Wissenschaftliche Forschungsanwendungen

Fluorotryptophane has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary targets of 5-Fluoro-L-tryptophan are Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes. Triosephosphate isomerase is involved in glycolysis and gluconeogenesis, while Glutathione S-transferase Mu 1 is involved in the detoxification of electrophilic compounds, including carcinogens, therapeutic drugs, and environmental toxins, by conjugation with glutathione.

Mode of Action

5-Fluoro-L-tryptophan is used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . It is believed to cause malfunctioning of enzymes that have had replacements of tryptophan residues by 5-fluoro-tryptophan .

Biochemical Pathways

5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis . It is involved in the enzymatic conversion of tryptophan into tryptamine, a critical biogenic amine . This process plays a fundamental role in both primary and secondary metabolisms in all living organisms .

Result of Action

5-Fluoro-L-tryptophan is nonspecifically cytotoxic . It is believed this cytotoxicity is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-tryptophan . At least one case is known where 5-fluoro-tryptophan substitution leads to significantly greater catalytic activity .

Action Environment

It is known that the compound is incorporated into proteins in normal protein synthesis , suggesting that its action may be influenced by factors that affect protein synthesis, such as temperature, pH, and the presence of other molecules.

Biochemische Analyse

Biochemical Properties

5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis . It is believed that this is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-L-tryptophan . At least one case is known where 5-fluoro-L-tryptophan substitution leads to significantly greater catalytic activity .

Cellular Effects

5-Fluoro-L-tryptophan is nonspecifically cytotoxic . It is believed that this cytotoxicity is due to malfunctioning enzymes that have had replacements of tryptophan residues by 5-fluoro-L-tryptophan .

Molecular Mechanism

The molecular mechanism of 5-Fluoro-L-tryptophan is believed to be due to its incorporation into proteins in place of tryptophan, which can lead to malfunctioning enzymes . This can result in nonspecific cytotoxicity .

Temporal Effects in Laboratory Settings

It is known that 5-Fluoro-L-tryptophan can be incorporated into proteins in normal protein synthesis .

Dosage Effects in Animal Models

It is known that 5-Fluoro-L-tryptophan is nonspecifically cytotoxic .

Metabolic Pathways

5-Fluoro-L-tryptophan can be used as a substrate analog to study enzyme mechanisms by NMR spectroscopy . It is believed to follow the same metabolic pathways as tryptophan .

Transport and Distribution

It is known that 5-Fluoro-L-tryptophan can be incorporated into proteins in normal protein synthesis .

Subcellular Localization

It is known that 5-Fluoro-L-tryptophan can be incorporated into proteins in normal protein synthesis , suggesting that it may be found wherever these proteins are localized within the cell.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fluortryptophan kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Fluorierung von Tryptophanderivaten. Beispielsweise kann 5-Fluortryptophan durch Fluorierung von Tryptophan unter Verwendung von Fluorierungsmitteln wie N-Fluorbenzolsulfonimid (NFSI) unter bestimmten Reaktionsbedingungen hergestellt werden . Ein weiteres Verfahren beinhaltet die Herstellung von 18F-markierten Fluortryptophanderivaten zur Verwendung als Positronen-Emissions-Tomographie (PET)-Tracer. Dies beinhaltet die Verwendung von Boranat-Radiomarkierungsvorläufern und alkoholgestützter Cu-vermittelter Radiofluorierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fluortryptophan beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Chromatographie und Kristallisation umfassen, um das gewünschte Produkt zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Fluortryptophan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Fluortryptophan kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können Fluortryptophan in seine reduzierten Formen umwandeln.

Substitution: Das Fluoratom am Indolring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Fluortryptophan verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, beinhalten aber oft kontrollierte Temperaturen und pH-Werte .

Hauptprodukte

Hauptprodukte, die aus den Reaktionen von Fluortryptophan gebildet werden, umfassen fluorierte Indolderivate, reduzierte Formen von Fluortryptophan und substituierte Fluortryptophanverbindungen .

Wissenschaftliche Forschungsanwendungen

Fluortryptophan hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Fluortryptophan beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Beispielsweise kann es als Substratanalog für Enzyme wie Tryptophanhydroxylase und Indolamin-2,3-Dioxygenase wirken, die am Tryptophanstoffwechsel beteiligt sind . Das Vorhandensein des Fluoratoms kann die Bindungsaffinität und Reaktivität der Verbindung beeinflussen und Einblicke in Enzymmechanismen und Stoffwechselwege liefern .

Analyse Chemischer Reaktionen

Types of Reactions

Fluorotryptophane undergoes various chemical reactions, including:

Oxidation: Fluorotryptophane can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert fluorotryptophane to its reduced forms.

Substitution: The fluorine atom on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of fluorotryptophane include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from the reactions of fluorotryptophane include fluorinated indole derivatives, reduced forms of fluorotryptophane, and substituted fluorotryptophane compounds .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

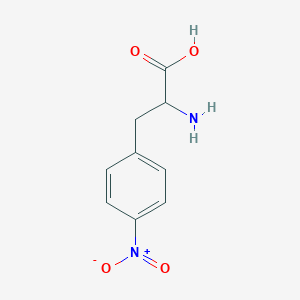

5-Fluortryptophan: Ein fluoriertes Derivat mit dem Fluoratom an der 5-Position des Indolrings.

4-Fluortryptophan: Ein fluoriertes Derivat mit dem Fluoratom an der 4-Position des Indolrings.

Einzigartigkeit

Die Einzigartigkeit von Fluortryptophan liegt in seinem spezifischen Fluorierungsmuster, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen fluorierten Tryptophanderivaten kann Fluortryptophan unterschiedliche Reaktivität, Bindungsaffinität und Fluoreszenzeigenschaften aufweisen, was es für bestimmte Forschungsanwendungen wertvoll macht .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020654 | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16626-02-1 | |

| Record name | 5-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-fluorotryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Fluoro-L-tryptophan's interaction with tryptophan synthase?

A1: 5-Fluoro-L-tryptophan (5-F-Trp) exhibits intriguing interactions with tryptophan synthase. Research has shown that while the enzyme preferentially binds the naturally occurring L-tryptophan, it also binds 5-fluoro-D-tryptophan more tightly than 5-Fluoro-L-tryptophan. [] Interestingly, tryptophan synthase can catalyze the slow interconversion of D and L isomers of 5-F-Trp, tryptophan, and (3S)-2,3-dihydro-5-fluorotryptophan. This isomerization, while biochemically insignificant in vivo due to its slow rate, provides insights into the enzyme's active site and substrate binding requirements. []

Q2: How is 5-Fluoro-L-tryptophan utilized in studying protein structure and dynamics?

A2: 5-Fluoro-L-tryptophan serves as a valuable tool for studying protein structure and dynamics due to its fluorescent properties. Researchers have employed 5-F-Trp as a substitute for tryptophan in peptides to study their behavior under various conditions. For instance, 5-F-Trp incorporated at the N-terminus of short peptides, in conjunction with a C-terminal quencher molecule, allowed researchers to use Förster resonance energy transfer (sdFRET) and collision-induced fluorescence quenching (CIFQ) to investigate the peptides' response to pH changes. This approach revealed unexpected behavior of charged hexapeptides, challenging conventional understanding of Coulomb repulsion in these systems. []

Q3: Can 5-Fluoro-L-tryptophan be incorporated into proteins expressed in living systems?

A3: Yes, 5-Fluoro-L-tryptophan can be incorporated into proteins expressed in living cells. Studies have successfully demonstrated the incorporation of 5-F-Trp into a glycosylation-deficient mutant of Candida antarctica lipase B (CalB N74D) expressed in Pichia pastoris. By supplementing a P. pastoris strain auxotrophic for aromatic amino acids with 5-F-Trp, researchers achieved residue-specific replacement of tryptophan, confirmed by mass analysis. [] This method enables the production of "fluorous" proteins with potentially altered properties.

Q4: What are the effects of global fluorination on protein properties?

A4: Global fluorination, achieved by incorporating fluorinated amino acids like 5-F-Trp, can impact protein properties. In the case of CalB N74D, global fluorination with 5-F-Trp, along with other fluorinated amino acids, led to changes in secondary structure and a decrease in catalytic activity compared to the non-fluorinated enzyme. Interestingly, the fluorinated variant exhibited improved shelf life of its lipase activity, suggesting a potential advantage for storage of therapeutic proteins. []

Q5: Can 5-Fluoro-L-tryptophan be used to study specific biological processes?

A5: Yes, 5-Fluoro-L-tryptophan can be used as a tool to study specific biological processes. Research using the algae Chlamydomonas reinhardtii demonstrated that a signal derived from a 5-F-Trp-related siRNA molecule could inhibit the synthesis of tryptophan synthase beta subunit (MAA7). This inhibition was observed through increased algal growth in the presence of the prodrug 5-Fluoroindole (5-FI), which is normally converted to the toxic 5-Fluoro-L-tryptophan by MAA7. [] This finding suggests the potential of using 5-F-Trp-related signals for targeted manipulation of gene expression and enzyme activity.

Q6: Are there any studies on the binding of 5-Fluoro-L-tryptophan to specific proteins?

A6: Yes, researchers have investigated the binding of 5-Fluoro-L-tryptophan to specific proteins. One study focused on understanding the interaction between 5-F-Trp and human serum albumin. [] Although the abstract doesn't detail the findings, it highlights the relevance of studying this interaction.

Q7: Can 5-Fluoro-L-tryptophan be used in structural biology studies of complex proteins?

A7: Yes, 5-Fluoro-L-tryptophan shows promise as a tool in structural biology, particularly for complex proteins like the acetylcholine receptor. Researchers successfully incorporated 5-F-Trp into the extracellular domain of the α-subunit of the Torpedo californica acetylcholine receptor expressed in Escherichia coli. [] They utilized 19F NMR spectroscopy to analyze the protein, demonstrating the potential of this technique for studying the structure and function of complex membrane proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.